Gdc-0152
Overview
Description
GDC-0152 is a potent antagonist of XIAP-BIR3, ML-IAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 with Ki of 28 nM, 14 nM, 17 nM, and 43 nM in cell-free assays, respectively . It is a potent inhibitor of specific IAPs that binds baculoviral IAP repeat (BIR) domains . GDC-0152 induces activation of caspases, decreasing the viability of cancer cells without affecting normal cells .
Synthesis Analysis
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the determination of GDC-0152 in human plasma to support clinical development . The method consisted of a solid-phase extraction for sample preparation and LC-MS/MS analysis in the positive ion mode .
Molecular Structure Analysis
The molecular formula of GDC-0152 is C25H34N6O3S . The IUPAC name is (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide .
Chemical Reactions Analysis
GDC-0152 is a potent IAPs inhibitor, and binds to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP .
Physical And Chemical Properties Analysis
Scientific Research Applications
GDC-0152-Induced Autophagy and Apoptosis in HL-60 Cells : GDC-0152 was found to promote apoptosis in HL-60 cells (a human leukemia cell line) through a caspase-dependent mechanism. This compound also induced autophagy by affecting the expression of specific proteins like Bcl-2 and LC3. This dual induction of autophagy and apoptosis suggests GDC-0152's potential as a therapeutic agent in leukemia treatment (Peiqi et al., 2018).
Sensitivity of Dogs to GDC-0152 : In preclinical safety studies, dogs showed more sensitivity to GDC-0152 compared to rats and humans, experiencing a TNF-α driven systemic inflammatory response at lower drug exposures. This study illustrates the species-specific responses to GDC-0152 and the importance of considering these differences in drug development (Wong et al., 2012).
GDC-0152 in Human Plasma : A liquid chromatography-tandem mass spectrometric method was developed for determining GDC-0152 in human plasma, which is essential for supporting clinical development of this compound (Shin et al., 2013).
Metabolism and Disposition of GDC-0152 in Rats : A study on rats revealed extensive metabolism of GDC-0152, with less than 9% of the dose recovered as the parent compound in excreta. This research helps understand the pharmacokinetics and metabolic pathways of GDC-0152, which is crucial for its therapeutic application (Yue et al., 2013).
Toxicity Profile of GDC-0152 : The toxicity profile of GDC-0152 in dogs and rats was linked to TNF-α pharmacology. Elevated plasma cytokines and inflammatory responses were observed, indicating TNF-α-mediated toxicity. This study provides insight into the potential side effects and safety considerations of GDC-0152 (Erickson et al., 2013).
Role of Reactive Oxygen Species in GDC-0152-Induced Apoptosis and Autophagy : In NB4 cells, GDC-0152 was shown to induce apoptosis and autophagy, with reactive oxygen species (ROS) playing a significant role in these processes. This suggests that GDC-0152's mechanism of action in cancer treatment may involve modulation of ROS levels (Li et al., 2019).
GDC-0152 in Glioblastoma Stem-like Cells : GDC-0152, an IAP inhibitor, affects glioblastoma stem-like cells differently in hypoxic and normoxic environments. In hypoxia, it induced apoptosis and decreased proliferation, while in normoxia, it led to loss of stemness and differentiation. This highlights the complexity of GDC-0152's effects depending on environmental conditions (Soubéran et al., 2018).
Effect on Osteosarcoma Progression : GDC-0152 attenuated the malignant progression of osteosarcoma promoted by ANGPTL2 via the PI3K/AKT signaling pathway, but not the p38MAPK pathway. This suggests a potential therapeutic strategy in osteosarcoma treatment (Yang et al., 2015).
Safety And Hazards
Future Directions
Smac mimetics like GDC-0152 have been developed for cancer treatment in the past decade . Preclinical studies demonstrated that Smac mimetics not only induce apoptosis but also arrest cell cycle, induce necroptosis, and induce immune storm in vitro and in vivo . The safety and tolerance of Smac mimetics are evaluated in phase 1 and phase 2 clinical trials . In addition, the combination of Smac mimetics and chemotherapeutic compounds was reported to improve anti-cancer effects . Future research will likely focus on revealing the many unknown functions of Smac mimetics and exploring currently unknown signaling pathways .
properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFLSDVFPIXOV-LRQRDZAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236307 | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gdc-0152 | |
CAS RN |
873652-48-3 | |
Record name | GDC-0152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0152 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0152 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.